molecular formula C15H13N3O5S B2767054 N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide CAS No. 2034345-32-7

N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2767054
CAS No.: 2034345-32-7
M. Wt: 347.35
InChI Key: HBSKFJVKAUNHAQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic amide featuring a hydroxyethyl group linked to a furan-thiophene hybrid moiety and an oxazole-substituted ethanediamide backbone. Its structural complexity arises from the fusion of aromatic heterocycles (furan, thiophene, oxazole) and polar functional groups (hydroxyl, amide), which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c19-10(12-2-1-11(23-12)9-4-6-24-8-9)7-16-14(20)15(21)17-13-3-5-22-18-13/h1-6,8,10,19H,7H2,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSKFJVKAUNHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1NC(=O)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the thiophene-furan intermediate: This step involves the coupling of a thiophene derivative with a furan derivative under specific conditions, such as the use of a palladium catalyst and a suitable base.

    Introduction of the isoxazole ring: The isoxazole ring can be introduced through a cyclization reaction involving a nitrile oxide intermediate and an alkyne or alkene.

    Formation of the oxalamide moiety: The final step involves the coupling of the intermediate with oxalyl chloride and an amine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may be used in the development of new materials, such as polymers or organic electronics.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s key structural elements include:

  • Hydroxyethyl Bridge : Provides stereochemical complexity and hydrogen-bonding capacity.
  • Oxazole-Ethanediamide Core : The oxazole ring introduces nitrogen-based polarity, while the ethanediamide linker may influence conformational flexibility.
Table 1: Structural Comparison with Analogous Compounds
Compound Name Key Structural Features Molecular Weight (g/mol) LogP (Predicted) Biological Activity (Hypothesized)
Target Compound Furan-thiophene, hydroxyethyl, oxazole-ethanediamide ~395.4 1.8 Enzyme inhibition/Receptor modulation
Ranitidine Nitroacetamide (USP 31) Furan-dimethylaminomethyl, sulfide-ethyl, nitroacetamide ~314.4 0.5 H₂ antagonist impurity
Furilazole (Pesticide) Dichloroacetyl, oxazolidine, 2-furanyl ~246.7 2.5 Herbicide safener
1,2,4-Triazole-Thiophene Derivatives Thiophene-methyl-triazole, variable substituents ~250–350 1.2–3.0 Antimicrobial/Anticancer

Physicochemical Properties

  • Lipophilicity : The thiophene and oxazole groups increase LogP compared to ranitidine analogs (e.g., LogP ~1.8 vs. 0.5 for ranitidine nitroacetamide), suggesting enhanced membrane permeability .
  • Solubility : The hydroxyethyl and amide groups may improve aqueous solubility relative to purely aromatic analogs like furilazole .

Crystallographic and Computational Insights

  • Crystallographic data for such compounds may be refined using programs like SHELXL, which handles complex heterocyclic systems .
  • Density-functional theory (DFT) methods, as described in Lee et al. (1988), could model electronic properties of the furan-thiophene moiety .

Notes

  • Structural analogs vary significantly in application (pharmaceuticals vs. agrochemicals), underscoring the importance of substituent tailoring.
  • Computational modeling and synthetic methodologies provide critical tools for optimizing this compound’s properties.

Biological Activity

N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry and materials science. Its unique structural features contribute to a range of biological activities, which are explored in this detailed analysis.

Chemical Structure and Properties

The compound is characterized by the presence of thiophene and furan rings, which are known for their roles in biological activity. The molecular formula is C15H16N2O3SC_{15}H_{16}N_2O_3S, and its structure includes hydroxyl, oxazole, and amide functional groups that enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC15H16N2O3SC_{15}H_{16}N_2O_3S
Molecular Weight304.36 g/mol
CAS Number2034343-86-5

Medicinal Chemistry Applications

  • Anti-inflammatory Properties : Research indicates that compounds containing thiophene and furan moieties often exhibit anti-inflammatory effects. This can be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. Studies suggest that its structure may interact with bacterial cell membranes or inhibit essential metabolic pathways, leading to bacterial cell death .
  • Anticancer Potential : Preliminary studies have indicated that this compound may possess anticancer properties by modulating key signaling pathways involved in cell proliferation and apoptosis, such as the MAPK/ERK and PI3K/Akt pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are crucial in the inflammatory response.
  • Receptor Modulation : It can act as a ligand for various receptors involved in cellular signaling, potentially altering cellular responses to external stimuli.

Case Studies

Several studies have evaluated the biological activity of related compounds featuring similar structural motifs:

  • Anti-inflammatory Study : A compound structurally similar to this compound demonstrated significant inhibition of TNF-alpha production in LPS-stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Evaluation : A series of derivatives were tested against various bacterial strains, showing effective inhibition at low concentrations. The presence of heterocycles was linked to enhanced membrane permeability and interaction with bacterial targets.

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